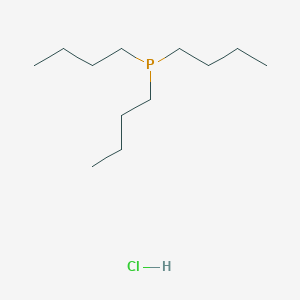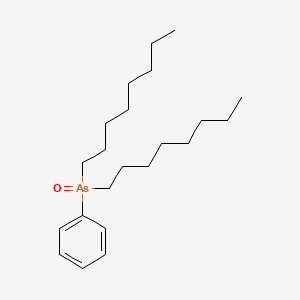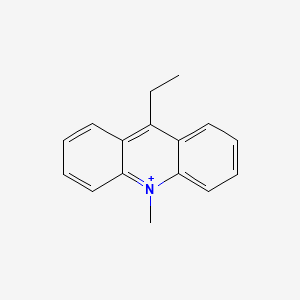
9-Ethyl-10-methylacridin-10-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-10-methylacridin-10-ium: is a quaternary ammonium compound derived from acridine. It is structurally characterized by the presence of an ethyl group at the 9th position and a methyl group at the 10th position of the acridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-methylacridin-10-ium typically involves the alkylation of acridine derivatives. One common method includes the reaction of 9-ethylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Ethyl-10-methylacridin-10-ium can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine compounds.
Scientific Research Applications
Chemistry: 9-Ethyl-10-methylacridin-10-ium is used as a photoredox catalyst in various organic synthesis reactions. Its ability to absorb visible light and participate in electron transfer processes makes it valuable in green chemistry applications.
Biology: In biological research, this compound is used as a fluorescent probe for studying cellular processes. Its fluorescence properties allow for the visualization of cellular components and the monitoring of biochemical reactions.
Medicine: The compound has potential applications in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation can be harnessed to target and destroy cancer cells.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textiles and printing.
Mechanism of Action
The mechanism of action of 9-Ethyl-10-methylacridin-10-ium involves its ability to act as a photoredox catalyst. Upon absorption of visible light, the compound undergoes excitation to a higher energy state. This excited state can then participate in electron transfer reactions, either donating or accepting electrons, to facilitate various chemical transformations. The molecular targets and pathways involved include the generation of reactive oxygen species and the initiation of radical reactions.
Comparison with Similar Compounds
- 9-Mesityl-10-methylacridinium perchlorate
- 10-Methylacridinium perchlorate
- 9-Phenyl-10-methylacridinium perchlorate
Comparison: Compared to these similar compounds, 9-Ethyl-10-methylacridin-10-ium is unique due to the presence of the ethyl group at the 9th position. This structural difference can influence its photophysical properties, making it more suitable for specific applications such as photoredox catalysis and fluorescent probing. The ethyl group can also affect the compound’s solubility and reactivity, providing distinct advantages in certain chemical and biological contexts.
Properties
CAS No. |
52328-34-4 |
|---|---|
Molecular Formula |
C16H16N+ |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
9-ethyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C16H16N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-11H,3H2,1-2H3/q+1 |
InChI Key |
KFKJJAYDTVAGFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=[N+](C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


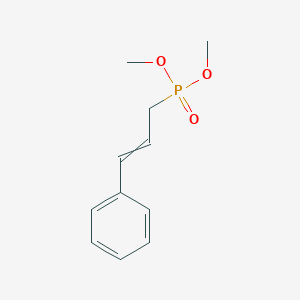
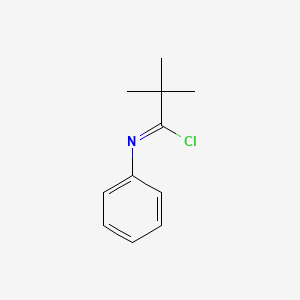


![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
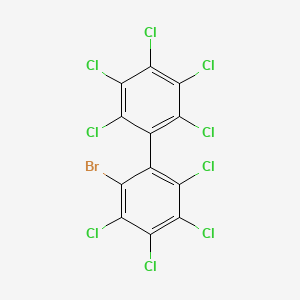
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
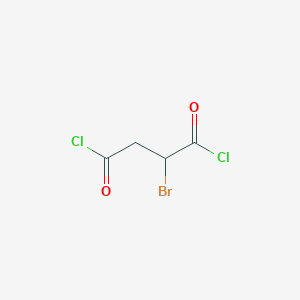
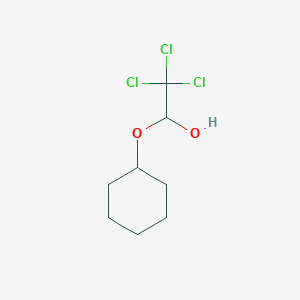
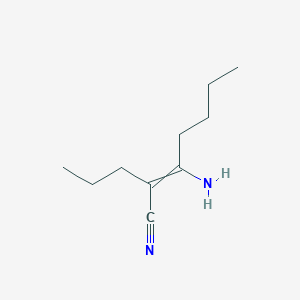
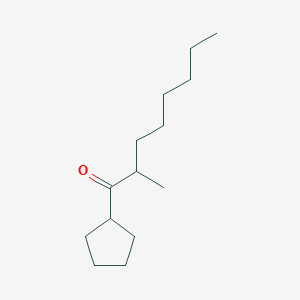
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
